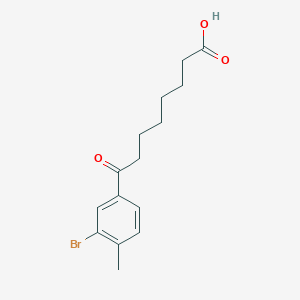

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Description

BenchChem offers high-quality 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrO3/c1-11-8-9-12(10-13(11)16)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXOREFLKCAEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645382 | |

| Record name | 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-25-4 | |

| Record name | 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

This guide provides a comprehensive overview of the synthetic pathway for 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, a substituted aromatic keto-acid. These molecules are valuable intermediates in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and other complex organic structures. The core of this synthesis lies in the classic Friedel-Crafts acylation, a robust and widely-used method for forming carbon-carbon bonds with aromatic rings. This document is intended for researchers, chemists, and professionals in drug development who require a detailed, mechanistically-grounded, and practical approach to this synthesis.

Strategic Overview: The Friedel-Crafts Acylation Approach

The synthesis of the target molecule is most effectively achieved through an electrophilic aromatic substitution reaction, specifically the Friedel-Crafts acylation.[1][2] This strategy involves the reaction of an aromatic substrate, 3-bromo-4-methyltoluene, with an acylating agent derived from the eight-carbon dicarboxylic acid, suberic acid (octanedioic acid).

The key advantages of this approach are:

-

Convergent Synthesis: It efficiently combines two key structural fragments in a single, high-yielding step.

-

Versatility: The resulting aryl ketone product is a versatile intermediate. The ketone functionality can be further modified, for instance, by reduction to an alkane via methods like the Clemmensen or Wolff-Kishner reductions, thereby expanding the synthetic possibilities.[2][3][4][5][6]

-

Predictable Regiochemistry: The directing effects of the substituents on the aromatic ring (the activating methyl group and the deactivating but ortho-, para-directing bromo group) guide the position of the incoming acyl group, leading to a predictable major product.

The Underlying Mechanism

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[7] A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential for the reaction to occur.[8]

The mechanism unfolds in three primary stages:

-

Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with the acylating agent (suberic anhydride or its corresponding acyl chloride). This complexation polarizes the carbonyl group and facilitates the cleavage of the C-O or C-Cl bond, generating a highly reactive, resonance-stabilized electrophile known as the acylium ion (R-C≡O⁺).[7][9][10]

-

Electrophilic Attack: The π-electron system of the 3-bromo-4-methyltoluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[7]

-

Restoration of Aromaticity: A weak base, typically the [AlCl₃X]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the stable aromatic system and yields the final aryl ketone product. The Lewis acid catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required as it complexes with the product ketone.[2]

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol details the synthesis of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid from 3-bromo-4-methyltoluene and suberic anhydride.

Reagent and Equipment Data

Proper planning requires an understanding of the properties of the materials involved.

| Reagent | Formula | MW ( g/mol ) | Form | Key Properties |

| 3-Bromo-4-methyltoluene | C₈H₉Br | 185.06 | Liquid | Density: 1.39 g/mL |

| Suberic Anhydride | C₈H₁₂O₃ | 156.18 | Solid | M.p.: 69-72 °C |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | Solid | Highly hygroscopic; reacts violently with water. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Liquid | Anhydrous grade required. B.p.: 39.6 °C |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Liquid | ~37% aqueous solution. Corrosive. |

Essential Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Ice-water bath

-

Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

Synthesis Procedure

Causality Note: The rigorous exclusion of atmospheric moisture is paramount. Aluminum chloride is extremely hygroscopic and will be deactivated by water, halting the reaction. All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) or protected by drying tubes.

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser topped with a drying tube, add 3-bromo-4-methyltoluene (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 3-4 mL per mmol of substrate).

-

Lewis Acid Addition: Cool the flask in an ice-water bath to 0-5 °C. With vigorous stirring, carefully and portion-wise add anhydrous aluminum chloride (2.2 eq). The addition is exothermic and should be done slowly to maintain the temperature below 10 °C. A thick, colored slurry will form.

-

Acylating Agent Addition: Dissolve suberic anhydride (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench and Work-up:

-

Causality Note: This is the most hazardous step. The reaction is quenched by carefully pouring the mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid (approx. 5:1 ice-to-acid volume). This hydrolyzes the aluminum chloride complexes in a controlled manner. Perform this in a well-ventilated fume hood.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

-

Purification:

-

Combine all organic layers.

-

Wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid species), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

-

Final Product Isolation: The crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid as a crystalline solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals in the aromatic region (7-8 ppm), a singlet for the methyl group (~2.4 ppm), and a series of multiplets for the seven methylene groups of the octanoic acid chain, with the protons alpha to the ketone and carboxylic acid appearing most downfield.

-

IR Spectroscopy: Look for characteristic strong C=O stretching frequencies for the ketone (~1685 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹), along with a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

-

Mass Spectrometry: Confirm the molecular weight via the molecular ion peak [M]⁺ or protonated species [M+H]⁺.

Visualizing the Process

Diagrams can clarify complex chemical transformations and workflows.

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Laboratory Synthesis Workflow

Caption: Step-by-step experimental workflow.

References

-

Reaction Mechanism of Friedel−Crafts Acylation. Physics Wallah.

-

Friedel-Crafts Acylation. Chemistry Steps.

-

Friedel–Crafts Acylation. Sigma-Aldrich.

-

Friedel-Crafts Acylation. Organic Chemistry Portal.

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor (YouTube).

-

Clemmensen reduction. Unacademy.

-

Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7. Leah4sci (YouTube).

-

Synthesis and properties of the α-keto acids. ResearchGate.

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.

-

8-Amino-8-oxooctanoic acid. Benchchem.

-

Clemmensen Reduction reaction. BYJU'S.

-

CLEMMENSEN REDUCTION. University of Babylon.

-

Reaction Mechanism of Clemmensen Reduction. Physics Wallah.

-

Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal.

-

Friedel-Crafts Acylation: alternative reagents. Chad's Prep (YouTube).

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

-

Clemmensen Reduction of Aldehydes & Ketones. The Umbrella Academy (YouTube).

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Clemmensen reduction [unacademy.com]

- 4. byjus.com [byjus.com]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic Acid

This guide provides a comprehensive technical overview of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid, a specialized chemical compound with potential applications in research and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Properties

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉BrO₃ | Calculated |

| Molecular Weight | 327.21 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from similar compounds |

Synthesis and Purification

The synthesis of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid can be achieved through a multi-step process, with the key step being a Friedel-Crafts acylation reaction.

Proposed Synthetic Pathway

A plausible and efficient synthesis route involves the Friedel-Crafts acylation of 3-bromo-4-methyltoluene with a derivative of suberic acid (octanedioic acid).

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Foreword

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering a detailed roadmap of a molecule's atomic framework. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid, a molecule featuring a diverse array of chemical environments. Our focus extends beyond a mere presentation of spectral data; we delve into the causal relationships between the molecular structure and the resulting NMR signals, offering insights into experimental design and data interpretation. This document is structured to serve as a practical reference for scientists engaged in the synthesis and characterization of complex organic molecules.

Molecular Structure and NMR Strategy

The target molecule, 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid, possesses a distinct architecture comprising a substituted aromatic ring and a linear aliphatic chain terminating in a carboxylic acid. This combination of functionalities necessitates a multi-faceted NMR approach to unambiguously assign all proton and carbon signals.

A logical workflow for the NMR analysis of this molecule is outlined below:

Figure 2: Recommended acquisition parameters for 1D NMR experiments.

Advanced 2D NMR for Structural Confirmation

While 1D NMR provides a wealth of information, 2D NMR techniques are indispensable for the definitive assignment of all signals, especially for complex molecules.

-

¹H-¹H COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, which is invaluable for tracing the connectivity of the aliphatic chain protons and confirming the relative positions of the aromatic protons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for linking the different fragments of the molecule, such as connecting the aliphatic chain to the aromatic ring via the ketone.

Conclusion

The NMR spectroscopic analysis of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid is a systematic process that leverages the predictable nature of chemical shifts and coupling constants. By combining 1D ¹H and ¹³C NMR with DEPT and advanced 2D techniques, a complete and unambiguous structural elucidation can be achieved. This guide provides a comprehensive framework for predicting, acquiring, and interpreting the NMR data for this molecule, serving as a valuable resource for researchers in the field. The principles outlined herein are broadly applicable to a wide range of organic molecules, underscoring the versatility and power of NMR spectroscopy in modern chemical research.

References

-

Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 559–565. [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cy. [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

A Comprehensive Guide to the Purity Determination of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic Acid

Introduction

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This technical guide provides an in-depth exploration of the methodologies for determining the purity of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid, a complex molecule featuring an aromatic ketone and a carboxylic acid functional group.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of analytical techniques. The narrative is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the presented protocols are robust and self-validating.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can definitively establish the purity of a complex organic molecule. A comprehensive purity assessment, therefore, necessitates an orthogonal approach, employing multiple analytical techniques that probe different physicochemical properties of the compound. This guide will focus on a suite of powerful analytical tools: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The validation of these analytical procedures is crucial and should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]

The Analytical Workflow

The journey to ascertain the purity of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid is a systematic process. It begins with the primary quantification of the main component and related impurities, followed by the identification of any volatile components, and culminates in the confirmation of the elemental composition.

A high-level overview of the analytical workflow.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone for determining the purity of non-volatile organic compounds like 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid.[6] Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

The "Why" Behind the Method: Reversed-Phase Chromatography

A reversed-phase HPLC method is the logical choice for this analyte. The octanoic acid chain provides significant hydrophobicity, while the aromatic ring and carboxylic acid group contribute some polarity. A C18 stationary phase offers a non-polar environment, allowing for effective separation based on the differential partitioning of the analyte and its potential impurities between the stationary phase and a polar mobile phase. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase is critical to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[7]

Experimental Protocol: HPLC-UV Analysis

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might start at 50% acetonitrile and ramp up to 95% over 20 minutes to elute any more non-polar impurities.

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength where the aromatic chromophore exhibits strong absorbance, typically around 254 nm.[6]

-

Injection Volume: 10 µL.[6]

-

Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.[6]

Data Interpretation and Purity Calculation

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For sensitive applications like drug development, a purity of >98% is generally required.

| Parameter | Typical Acceptance Criteria |

| Purity (Area %) | ≥ 98.0% |

| Individual Impurity | ≤ 0.5% |

| Total Impurities | ≤ 2.0% |

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Given the carboxylic acid moiety, derivatization is often necessary to increase the volatility of the analyte.

The Rationale for Derivatization

Direct injection of a carboxylic acid like 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid into a GC system can lead to poor peak shape and thermal degradation. Derivatization, such as esterification to form the methyl ester, reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis.[8]

Experimental Protocol: GC-MS Analysis

-

Derivatization: React the sample with a suitable esterifying agent (e.g., diazomethane or methanolic HCl) to convert the carboxylic acid to its methyl ester.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating a wide range of organic molecules.[6]

-

Carrier Gas: Helium at a constant flow rate.[6]

-

Oven Program: A temperature ramp is employed, starting at a lower temperature (e.g., 100 °C) and increasing to a higher temperature (e.g., 280 °C) to ensure the elution of all components.[6]

-

Ionization: Electron Impact (EI) at 70 eV is a standard technique for generating reproducible mass spectra.[6]

-

Mass Range: Scan from m/z 40 to 500 to capture the molecular ion and key fragment ions.[6]

Identifying Impurities

The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) to identify potential volatile impurities.[9]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. fda.gov [fda.gov]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. iajps.com [iajps.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. Thermal stability, in particular, is a critical parameter that influences shelf-life, formulation strategies, and the safety profile of active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of the thermal stability of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, a compound of interest in medicinal chemistry. While specific experimental data for this molecule is not extensively available in public literature, this document will serve as a predictive and methodological framework. We will delve into the theoretical underpinnings of its stability based on its structural motifs and provide robust, field-proven protocols for its empirical determination using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Introduction to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is a multifaceted organic molecule characterized by a substituted aromatic ketone and a terminal carboxylic acid. Its structure suggests potential applications as an intermediate in organic synthesis or as a bioactive molecule itself. A thorough understanding of its properties is the first step in its potential development.

Chemical Structure:

Predicted Physicochemical Properties:

While empirical data is sparse, we can predict certain properties based on its chemical structure. The presence of a bromine atom and a carboxylic acid group suggests the potential for intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, which could influence its melting point and thermal behavior. The aromatic ring and the octanoic acid chain contribute to its overall molecular weight and lipophilicity.

Theoretical Considerations for Thermal Decomposition

The thermal stability of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is dictated by the strength of its covalent bonds and the potential decomposition pathways available to its functional groups. The primary points of thermal lability are likely to be the carboxylic acid group and the bonds adjacent to the ketone.

2.1. Decarboxylation of the Carboxylic Acid Moiety

Carboxylic acids can undergo decarboxylation upon heating, releasing carbon dioxide.[1][2] However, simple aliphatic carboxylic acids are generally stable to heat and do not readily decarboxylate.[1][2] The presence of activating groups, such as a β-keto group, can significantly lower the temperature required for decarboxylation.[2] In the case of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, the ketone is in the γ-position to the carboxylic acid, so facile decarboxylation via a cyclic transition state is less likely. Thermal decomposition of the carboxylic acid is more likely to proceed at higher temperatures, potentially through radical mechanisms.[3][4]

2.2. Decomposition of the Aromatic Ketone

Aromatic ketones are generally thermally stable due to the resonance stabilization of the aromatic ring and the strong carbon-carbon bonds.[5] Decomposition of such structures typically occurs at elevated temperatures and may involve cleavage of the bonds alpha to the carbonyl group.[5][6] The presence of the bromo and methyl substituents on the aromatic ring can influence the electronic properties and potentially the decomposition pathway, though significant effects on the onset temperature of decomposition are not anticipated to be dramatic.

2.3. Potential Decomposition Pathways

The overall thermal decomposition of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is likely a multi-step process. Initial weight loss may be attributable to the loss of any residual solvent or moisture. At higher temperatures, decarboxylation and cleavage of the alkyl chain are probable events. The final decomposition products will depend on the specific conditions, including the atmosphere (inert or oxidative).

Experimental Determination of Thermal Stability

To empirically determine the thermal stability of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is the industry-standard approach.[7][8][9]

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11][12] This technique is invaluable for determining the onset of decomposition, identifying the number of decomposition steps, and quantifying the mass loss at each stage.[10][11]

3.1.1. TGA Experimental Workflow

The following diagram outlines the key steps in performing a TGA experiment.

Caption: A streamlined workflow for TGA analysis.

3.1.2. Detailed TGA Protocol

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid into a clean, tared TGA pan.

-

Instrument Parameters:

-

Purge Gas: Use a high-purity inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition. For studying oxidative stability, dry air can be used.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% mass loss occurs.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each step.

-

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14][15] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these events.[13][15]

3.2.1. DSC Experimental Workflow

The following diagram illustrates the process of conducting a DSC experiment.

Caption: The systematic process of DSC analysis.

3.2.2. Detailed DSC Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Parameters:

-

Purge Gas: Use a high-purity inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to a temperature just below the anticipated decomposition temperature (as determined by TGA, e.g., 300 °C) at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic events, such as melting, and determine the peak temperature (Tm).

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHf).

-

Data Interpretation and Expected Results

4.1. TGA Data

The TGA thermogram of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is expected to show a stable baseline until the onset of decomposition. The Tonset will provide a quantitative measure of its thermal stability. Multiple steps in the decomposition curve would indicate a complex degradation process.

4.2. DSC Data

The DSC thermogram should reveal a sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature of this peak is the melting point (Tm), and the area under the peak corresponds to the heat of fusion. Any exothermic events following the melt could indicate decomposition.

4.3. Integrated Analysis

By combining TGA and DSC data, a comprehensive thermal profile can be established. For instance, if an exothermic event in the DSC curve coincides with a mass loss in the TGA curve, it strongly suggests a decomposition reaction.

Table 1: Hypothetical Thermal Analysis Data for 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

| Parameter | Technique | Expected Value | Significance |

| Melting Point (Tm) | DSC | 120-150 °C | Purity and solid-state stability indicator |

| Enthalpy of Fusion (ΔHf) | DSC | 20-40 kJ/mol | Information on crystal lattice energy |

| Onset of Decomposition (Tonset) | TGA | > 200 °C | Key indicator of thermal stability |

| Major Decomposition Step(s) | TGA | 200-400 °C | Insight into decomposition mechanism |

Conclusion

This technical guide provides a robust framework for assessing the thermal stability of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. By integrating theoretical considerations with detailed, practical protocols for TGA and DSC, researchers can obtain critical data to inform the development of this compound. The provided methodologies are designed to be self-validating and adhere to the highest standards of scientific integrity, ensuring reliable and reproducible results.

References

-

ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2... Retrieved from [Link]

-

PubChem. (n.d.). 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid. Retrieved from [Link]

-

Wikipedia. (2023). Differential scanning calorimetry. Retrieved from [Link]

-

ResearchGate. (2015). Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. Retrieved from [Link]

- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.

-

RSC Publishing. (2011). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Retrieved from [Link]

-

ACS Publications. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Retrieved from [Link]

-

RSC Advances. (2012). Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage. Retrieved from [Link]

- Google Patents. (n.d.). CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester.

-

Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (2023). Thermogravimetric analysis. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromooctanoic acid. Retrieved from [Link]

-

National Institutes of Health. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methylhexanoic acid. Retrieved from [Link]

-

ResearchGate. (2014). Pyrolysis of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from [Link]

-

YouTube. (2019). reduction of aromatic ketones. Retrieved from [Link]

- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

American Chemical Society. (2026). Low-Temperature Oxidation of n-Propylbenzene in Blend with n-Heptane. Retrieved from [Link]

-

OSTI.GOV. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. Retrieved from [Link]

-

PubMed Central. (2016). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

ACS Publications. (2011). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

- Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.

-

Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20057K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. tainstruments.com [tainstruments.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic Acid

A Note on Nomenclature: The topic of this guide refers to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. However, a thorough review of chemical databases and supplier information indicates that the compound with the corresponding structure and CAS number 898767-40-3 is correctly named 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid . This guide will proceed with the scientifically validated nomenclature while acknowledging the initial query.

Introduction

In the landscape of modern drug discovery and materials science, the strategic design and synthesis of novel molecular entities are paramount. Aryl keto-acids, a class of bifunctional organic compounds, represent a versatile scaffold for the development of new therapeutics and functional materials. This technical guide provides a comprehensive overview of 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid, a compound of interest for researchers and scientists in drug development and chemical synthesis. Its structure, featuring a substituted aromatic ring coupled with a keto-acid aliphatic chain, offers multiple points for chemical modification, making it an attractive building block for creating diverse chemical libraries.

The presence of a bromine atom and a methyl group on the phenyl ring significantly influences the molecule's electronic and steric properties. The bromine atom, a halogen, can participate in halogen bonding and can be a site for further functionalization through cross-coupling reactions. The methyl group provides a lipophilic character and its position on the ring directs the orientation of substituents, impacting the molecule's interaction with biological targets. The keto-acid moiety provides a handle for forming amides, esters, and other derivatives, as well as for participating in a variety of chemical transformations.

This guide will delve into the chemical identity, physicochemical properties, a plausible synthetic route based on established organic chemistry principles, potential applications, and detailed experimental and analytical protocols for 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid.

Chemical Identity and Physicochemical Properties

8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid is a solid organic compound at room temperature. Its bifunctional nature, containing both a carboxylic acid and a ketone, dictates its chemical behavior and potential applications.

| Identifier | Value | Source |

| IUPAC Name | 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid | [PubChem][1] |

| CAS Number | 898767-40-3 | [Fluorochem][2] |

| Molecular Formula | C₁₅H₁₉BrO₃ | [Fluorochem][2] |

| Molecular Weight | 327.21 g/mol | [PubChem][1] |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)C(=O)CCCCCCC(=O)O | [PubChem][1] |

| InChI Key | OERWYQHMQHMGNV-UHFFFAOYSA-N | [PubChem][1] |

Table 1: Chemical Identifiers for 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid.

| Property | Predicted Value | Source |

| XLogP3 | 3.9 | [PubChem][1] |

| Hydrogen Bond Donor Count | 1 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |

| Rotatable Bond Count | 8 | [PubChem][1] |

| Topological Polar Surface Area | 54.4 Ų | [PubChem][1] |

| Melting Point | Not available (expected to be a solid) | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | - |

Table 2: Predicted Physicochemical Properties of 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid.

Synthesis of 8-(4-bromo-2-methylphenyl)-8-oxooctanoic Acid

The most logical and established method for the synthesis of this class of compounds is through a Friedel-Crafts acylation reaction.[3][4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Retrosynthetic Analysis

A retrosynthetic approach to 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid suggests two primary starting materials: 1-bromo-3-methylbenzene and a derivative of octanedioic acid.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

-

Preparation of the Acylating Agent: Conversion of octanedioic acid to a more reactive species, such as octanedioyl chloride.

-

Friedel-Crafts Acylation: The reaction of 1-bromo-3-methylbenzene with the activated octanedioic acid derivative.

Caption: Proposed two-stage synthetic pathway.

Detailed Experimental Protocol

Stage 1: Preparation of Octanedioyl Chloride

-

Principle: Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases.

-

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

To the flask, add octanedioic acid (1.0 eq).

-

Slowly add an excess of thionyl chloride (SOCl₂, ~2.5 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude octanedioyl chloride can be used directly in the next step or purified by vacuum distillation.

-

Stage 2: Friedel-Crafts Acylation

-

Principle: The Lewis acid, aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1-bromo-3-methylbenzene. The methyl group is an ortho-, para-director. Due to steric hindrance from the methyl group, the acylation is expected to occur predominantly at the para-position to the methyl group.

-

Procedure:

-

In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

-

Suspend anhydrous aluminum chloride (AlCl₃, 2.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add 1-bromo-3-methylbenzene (1.0 eq) to the cooled suspension.

-

Slowly add a solution of octanedioyl chloride (1.1 eq) in the same anhydrous solvent via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid.

-

Reactivity and Chemical Behavior

The chemical reactivity of 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid is governed by its three main functional components: the aromatic ring, the ketone, and the carboxylic acid.

-

Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to an alcohol.

-

Ketone: The ketone carbonyl group can be reduced to a secondary alcohol (e.g., using sodium borohydride) or to a methylene group (e.g., via Clemmensen or Wolff-Kishner reduction). It can also participate in reactions with nucleophiles.

-

Aromatic Ring: The bromine atom on the aromatic ring is a versatile handle for further modifications. It can be replaced by other functional groups through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a wide array of derivatives.

Potential Applications in Research and Drug Development

While specific applications for 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid are not yet widely documented in scientific literature, its structural features suggest several potential areas of utility, particularly in medicinal chemistry and materials science.

-

Intermediate in Pharmaceutical Synthesis: This molecule serves as a valuable intermediate for the synthesis of more complex drug candidates. The bromo-substituted phenyl ketone is a common motif in pharmacologically active compounds.[6] The bromine atom can be used to introduce further diversity, and the keto-acid chain can be modified to interact with specific biological targets. Phenyl ketone derivatives have been investigated for a range of biological activities, including hepatoprotective, anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties.[7]

-

Scaffold for Combinatorial Chemistry: The multiple reactive sites on the molecule make it an ideal scaffold for generating libraries of related compounds for high-throughput screening in drug discovery programs.

-

Probes for Chemical Biology: The keto-acid functionality can be used to attach fluorescent tags or biotin labels, allowing the molecule to be used as a chemical probe to study biological processes or identify protein targets.

-

Building Block for Novel Polymers and Materials: The bifunctional nature of the molecule could be exploited in polymerization reactions to create novel polyesters or polyamides with specific properties conferred by the bromo-methyl-phenyl group.

The incorporation of a bromine atom on the phenyl ring can enhance the lipophilicity of a drug candidate, which can improve its ability to cross cell membranes.[8] Furthermore, the electron-withdrawing nature of bromine can influence the acidity of nearby protons and the overall electronic distribution of the molecule, potentially affecting its binding affinity to a target protein.[8]

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (with characteristic splitting patterns due to the substitution), the methyl protons (singlet), the methylene protons adjacent to the ketone and carboxylic acid, and the other methylene protons of the octanoic acid chain. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons (including the carbon attached to bromine), the methyl carbon, and the methylene carbons of the aliphatic chain. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone (around 1680-1700 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), and C-H stretches of the aromatic and aliphatic parts.[9] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and/or the protonated molecule ([M+H]⁺) should be observed, showing the characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M⁺ and M+2 peaks). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like trifluoroacetic acid) would be a suitable starting point for method development.[10][11][12] |

| Melting Point | A sharp melting point range would be indicative of a pure crystalline solid. |

Table 3: Expected Analytical and Spectroscopic Data.

Safety and Handling

Based on available safety data for this compound and similar chemical structures, the following precautions should be taken:

-

Hazard Statements: The compound is listed with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Conclusion

8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid is a valuable chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel compounds with tailored properties. While further research is needed to fully elucidate its biological activities and material properties, this guide provides a solid foundation for researchers interested in exploring the potential of this versatile molecule. The detailed protocols and compiled data herein are intended to facilitate its synthesis, characterization, and application in various scientific endeavors.

References

-

Medscape. Phenylketonuria (PKU) Medication. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Brominated Phenylalanine Derivatives in Drug Discovery. [Link]

-

Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PMC. [Link]

-

PubChem. 4-Bromo-2-methylhexanoic acid. [Link]

-

The Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

PubChem. 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid. [Link]

-

Fujiwara, T., et al. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]

-

ResearchGate. Examples of phenyl ketones as functional molecules or their intermediates. [Link]

-

Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]

-

Tsunoda, M. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

-

Bloomtech. Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications?. [Link]

-

MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. [Link]

-

Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

-

Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. [Link]

-

ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]

-

The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

International Journal of Innovative Science and Research Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

- Google Patents.

- Google Patents. Method for producing 3-bromomethylbenzoic acids.

-

The Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

-

PubChem. 8-Bromooctanoic acid. [Link]

Sources

- 1. 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | C15H19BrO3 | CID 24727004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bloomtechz.com [bloomtechz.com]

- 7. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Characterizing 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid as a Potential Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways

Abstract

This document provides a comprehensive framework for researchers to investigate the enzyme inhibitory potential of the novel compound, 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid. Based on its structural characteristics—a substituted aromatic ring coupled to a fatty acid-like chain—we hypothesize that this compound may act as an inhibitor of key enzymes within the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[1][2] This guide details the scientific rationale, step-by-step protocols for in vitro screening, determination of inhibitor potency (IC₅₀), and elucidation of the mechanism of action through enzyme kinetics. The methodologies are designed to be robust and self-validating, providing a clear path from initial hypothesis to detailed biochemical characterization.

Scientific Rationale and Background

The arachidonic acid (AA) cascade is a critical signaling pathway responsible for the generation of potent lipid mediators known as eicosanoids, which include prostaglandins and leukotrienes.[3][4] These molecules are pivotal in regulating inflammation, pain, fever, and immune responses.[3] The pathway is initiated by the release of AA from membrane phospholipids, which is then metabolized by two primary enzymatic branches: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2][4]

-

Cyclooxygenase (COX) Pathway: This pathway, mediated by isoforms COX-1 and COX-2, converts AA into prostaglandins.[2] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammatory responses.[5]

-

Lipoxygenase (LOX) Pathway: 5-lipoxygenase (5-LOX) is the key enzyme that converts AA into leukotrienes, which are potent mediators of inflammation and allergic reactions.[2][6]

The structural scaffold of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid shares features with known non-steroidal anti-inflammatory drugs (NSAIDs) and other fatty acid analogues that interact with these enzymes.[7] The octanoic acid chain mimics the endogenous substrate (AA), while the substituted phenyl ring can engage in specific interactions within the enzyme's active site. Therefore, a logical starting point is to assess its inhibitory activity against COX-1, COX-2, and 5-LOX.

Caption: Hypothesized inhibition points in the arachidonic acid cascade.

Characterization Workflow

A systematic approach is essential for characterizing a novel compound. The workflow below outlines the logical progression from initial screening to detailed mechanistic studies.

Caption: Logical workflow for inhibitor characterization.

Experimental Protocols

These protocols provide detailed, self-validating methodologies. It is crucial to include appropriate controls (no enzyme, no substrate, no inhibitor, known inhibitor) in every assay.

Protocol 1: COX-1/COX-2 Inhibition Screening Assay

This protocol is adapted from commercially available fluorometric and colorimetric assay kits.[5][8] It measures the peroxidase activity of COX enzymes.

Causality: The COX enzyme has two distinct activities: a cyclooxygenase activity that converts AA to Prostaglandin G₂ (PGG₂) and a peroxidase activity that reduces PGG₂ to PGH₂. Most screening assays conveniently measure the peroxidase component.[9] We will quantify the production of Prostaglandin E₂ (PGE₂) via an ELISA method, which directly measures a key product of the cyclooxygenase reaction.[10]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid (Test Compound)

-

Celecoxib (selective COX-2 inhibitor control)

-

Ibuprofen (non-selective COX inhibitor control)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

PGE₂ ELISA Kit

-

96-well microplates

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Serially dilute in assay buffer to create a range of concentrations for testing (e.g., 1 µM to 100 µM).

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

150 µL Assay Buffer

-

10 µL of either test compound dilution, control inhibitor, or vehicle (DMSO).

-

10 µL of COX-1 or COX-2 enzyme solution.

-

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[9]

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

-

Reaction Incubation: Incubate for exactly 2 minutes at 37°C.[9]

-

Reaction Termination: Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

-

Quantification: Quantify the amount of PGE₂ produced using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.

-

Calculation: Calculate the percentage of inhibition for each concentration relative to the vehicle control.

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the formation of a conjugated diene during the conversion of a fatty acid substrate by 5-LOX.[11][12]

Causality: 5-LOX catalyzes the insertion of oxygen into fatty acids like linoleic or arachidonic acid. This reaction creates a conjugated diene system, which results in a measurable increase in absorbance at 234 nm.[11] The rate of this absorbance increase is directly proportional to the enzyme's activity.

Materials:

-

Human recombinant 5-LOX or soybean lipoxygenase (a common model)[12]

-

Linoleic acid (substrate)

-

8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid (Test Compound)

-

Zileuton or Nordihydroguaiaretic acid (NDGA) (known LOX inhibitor controls)[13]

-

Borate buffer (0.2 M, pH 9.0)

-

UV-transparent 96-well plate or cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a working solution of linoleic acid in the borate buffer.

-

Assay Setup: In a UV-transparent plate or cuvette, add:

-

850 µL Borate Buffer

-

100 µL 5-LOX enzyme solution

-

10 µL of test compound dilution, control inhibitor, or vehicle (DMSO).

-

-

Pre-incubation: Mix and incubate at 25°C for 5 minutes.

-

Reaction Initiation: Add 50 µL of the linoleic acid solution to start the reaction.

-

Measurement: Immediately place the plate/cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm every 30 seconds for 5 minutes.[11]

-

Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition for each concentration relative to the vehicle control.

Data Analysis and Interpretation

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of an inhibitor's potency.[14][15] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[16][17]

-

Data Collection: Using the protocols above, test a range of at least 6-8 concentrations of the inhibitor.

-

Plotting: Plot the percentage of inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

-

Curve Fitting: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). The software will calculate the IC₅₀ value.[17] A lower IC₅₀ value indicates a more potent inhibitor.[16]

Table 1: Hypothetical IC₅₀ Data Summary

| Enzyme | Test Compound IC₅₀ (µM) | Control Inhibitor | Control IC₅₀ (µM) |

| COX-1 | 15.2 ± 1.8 | Ibuprofen | 8.5 ± 0.9 |

| COX-2 | 5.8 ± 0.6 | Celecoxib | 0.3 ± 0.04 |

| 5-LOX | 9.3 ± 1.1 | Zileuton | 1.2 ± 0.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action: Enzyme Kinetics

To understand how the compound inhibits the enzyme, kinetic studies are performed. By measuring reaction rates at various substrate and inhibitor concentrations, we can determine if the inhibition is competitive, non-competitive, or uncompetitive.[18][19]

Causality: A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) is a classic method to visualize and determine the mechanism of inhibition.[20][21][22]

-

Competitive Inhibition: Inhibitor binds to the active site, competing with the substrate. Lines on the plot intersect at the Y-axis. Vmax is unchanged, Km increases.[19]

-

Non-competitive Inhibition: Inhibitor binds to an allosteric site, not affecting substrate binding but reducing catalytic efficiency. Lines intersect on the X-axis. Vmax decreases, Km is unchanged.[19]

-

Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Lines on the plot are parallel. Both Vmax and Km decrease.[19]

Procedure:

-

Select the most sensitive enzyme (e.g., COX-2 from the hypothetical data).

-

Set up the assay with several fixed concentrations of the test compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

-

For each inhibitor concentration, vary the substrate (arachidonic acid) concentration over a wide range (e.g., 0.5 to 10 times the Km value).

-

Measure the initial reaction velocity (V₀) for each condition.

-

Plot the data as 1/V₀ versus 1/[Substrate]. Analyze the resulting pattern of lines to determine the inhibition type.[18]

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability between replicates | Pipetting errors; Inconsistent incubation times; Reagent instability. | Use calibrated pipettes; Standardize all incubation steps precisely; Prepare fresh reagents daily. |

| No inhibition observed | Compound is inactive; Compound precipitated out of solution; Incorrect assay conditions. | Confirm compound purity and structure; Check solubility in assay buffer; Verify enzyme activity with a known inhibitor. |

| IC₅₀ curve has a poor fit | Concentration range is too narrow or misplaced; Assay signal-to-noise is low. | Test a wider range of concentrations (e.g., over 4-5 log units); Optimize assay conditions to increase the signal window. |

Conclusion

This application note provides a robust, scientifically-grounded framework for the initial characterization of 8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid as a potential enzyme inhibitor. By following these protocols, researchers can reliably determine its inhibitory activity against key enzymes of the arachidonic acid cascade, quantify its potency, and elucidate its mechanism of action. Positive results from these in vitro assays would provide a strong rationale for advancing the compound to more complex cell-based models and further preclinical development.

References

-

Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]

-

Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

-

Ouellet, M., & Percival, M. D. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 795–800. Retrieved from [Link]

-

Sankaran, B., et al. (2010). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Protein Science, 19(11), 2119–2130. Retrieved from [Link]

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

-

Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Retrieved from [Link]

-

Wang, M., et al. (2021). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Chinese Medicine, 16(1), 112. Retrieved from [Link]

-

Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

-

EurekAlert!. (2026). Key imidazolyl groups that induce phenylalanine flipping enhance the efficacy of oral BRD9 inhibitors for AML treatment. Retrieved from [Link]

-

Holgate, S. T., & Robinson, C. (1987). An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes. Allergy, 42(8), 577–586. Retrieved from [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

-

Medical Animations. (2021). Arachidonic Acid Pathway. YouTube. Retrieved from [Link]

-

Gesellchen, F., et al. (2013). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 434(1), 114–122. Retrieved from [Link]

-

Bence, M., et al. (2020). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Molecules, 25(22), 5396. Retrieved from [Link]

-

Sterner, O. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. Retrieved from [Link]

-

Slideshare. (n.d.). Arachidonic Acid Pathway.ppt.pptx. Retrieved from [Link]

-

KIET Group of Institutions. (2019). Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of the arachidonic acid cascade with its major metabolic pathways.... Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 10.2: The Equations of Enzyme Kinetics. Retrieved from [Link]

-

Oliw, E. H., & Garscha, U. (2014). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Journal of Lipid Research, 55(11), 2349–2358. Retrieved from [Link]

-

Fowler, C. J. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 20(2), 2413–2445. Retrieved from [Link]

-

ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

-

A. A. Deore, et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

-

J. A. Rodriguez-Gabin, et al. (2024). Identification of novel inhibitors of the transcriptional coactivator MRTF-A for HCC therapy. Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]

-

Medicosis Perfectionalis. (2023). Lineweaver-Burk Plot Explained. YouTube. Retrieved from [Link]

-

S. G. Mori, et al. (2021). Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase. ACS Infectious Diseases. Retrieved from [Link]

-

M. A. T. Marple, et al. (2023). Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. International Journal of Molecular Sciences. Retrieved from [Link]

-

C. Wang, et al. (2024). Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Arachidonic Acid Pathway.ppt.pptx [slideshare.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. IC50 - Wikipedia [en.wikipedia.org]

- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. courses.edx.org [courses.edx.org]

- 18. 2minutemedicine.com [2minutemedicine.com]

- 19. Khan Academy [khanacademy.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. medschoolcoach.com [medschoolcoach.com]

- 22. m.youtube.com [m.youtube.com]

Application Notes and Protocols for In Vitro Profiling of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic Acid

Authored by: Senior Application Scientist, Bio-Targeting Solutions

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. As the biological activity of this specific molecule is not extensively documented in current literature, we present a hypothesis-driven approach to its characterization. Based on its structural features—a substituted phenylketone moiety coupled with a long-chain carboxylic acid—we postulate that this compound may function as an inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade.[1][2] This guide outlines a tiered experimental strategy, beginning with direct enzymatic assays and progressing to cell-based functional and viability assays, to rigorously test this hypothesis and characterize the compound's potency, cellular activity, and potential cytotoxicity.

Introduction: Targeting the Hub of Inflammation

Cytosolic phospholipase A2α (cPLA2α) is a pivotal enzyme that initiates the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes.[1][3] Upon cellular stimulation by various inflammatory signals, cPLA2α translocates to cellular membranes where it selectively hydrolyzes the sn-2 ester bond of phospholipids, releasing arachidonic acid (AA).[4] This release of AA is the rate-limiting step for its subsequent metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of pro-inflammatory mediators.[2] Given its central role, the inhibition of cPLA2α is a highly attractive therapeutic strategy for a range of inflammatory diseases, such as arthritis, asthma, and neurodegenerative conditions.[3][5]

The structure of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid suggests it may effectively occupy the hydrophobic substrate-binding channel of cPLA2α. We therefore propose a systematic in vitro workflow to determine if this compound is a novel cPLA2α inhibitor.

Proposed Mechanism of Action and Investigative Workflow

We hypothesize that 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid directly inhibits the enzymatic activity of cPLA2α, thereby preventing the release of arachidonic acid and subsequent inflammatory signaling. To validate this, we propose a three-stage workflow designed to provide a comprehensive profile of the compound's activity.

Caption: Tiered workflow for characterizing 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid.

Detailed Protocols

Protocol 1: In Vitro cPLA2α Enzymatic Inhibition Assay (Fluorescence-Based)

This biochemical assay directly measures the ability of the test compound to inhibit the activity of purified recombinant human cPLA2α enzyme. It utilizes a synthetic substrate that releases a fluorescent product upon cleavage by the enzyme.[6]

A. Materials and Reagents

-

Recombinant human cPLA2α (e.g., from Cayman Chemical or similar)

-

Fluorescent PLA2 substrate (e.g., PED6 from Thermo Fisher Scientific)

-

Assay Buffer: 80 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, 1 mM EDTA, pH 7.4

-

8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid

-

Positive Control Inhibitor: A known cPLA2α inhibitor (e.g., AVX002)

-

DMSO (for compound dilution)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Excitation/Emission ~485/515 nm)

B. Step-by-Step Methodology

-

Compound Preparation: Prepare a 10 mM stock solution of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into Assay Buffer to achieve the desired final assay concentrations, ensuring the final DMSO concentration is ≤1%.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the components in the following order:

-

50 µL of Assay Buffer

-

10 µL of diluted test compound, positive control, or vehicle (DMSO in Assay Buffer).

-

20 µL of recombinant cPLA2α enzyme diluted in Assay Buffer.

-

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add 20 µL of the fluorescent PLA2 substrate (prepared according to the manufacturer's instructions) to each well to start the reaction.

-